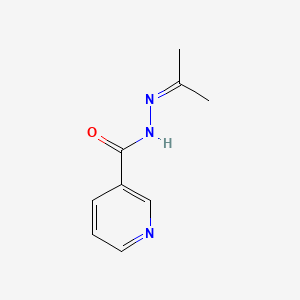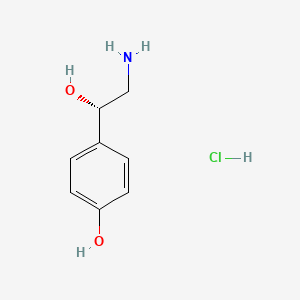
2-Cyclohexylethanethiol
Descripción general
Descripción
2-Cyclohexylethanethiol is an organic compound with the molecular formula C8H16S. It is a thiol, characterized by the presence of a sulfur atom bonded to a hydrogen atom and an alkyl group. This compound is known for its strong odor and is used in various chemical applications due to its unique properties.
Synthetic Routes and Reaction Conditions:
From Cyclohexene: this compound can be synthesized by the Markovnikov addition of hydrogen sulfide to cyclohexene.
Industrial Production Methods:
Hydrogenation of Cyclohexanone: Industrially, this compound is produced by the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides, sulfonic acids, and thiosulfonates.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Addition: The compound can add to unsaturated compounds, such as alkenes, under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and nitric acid.
Catalysts: Catalysts such as cobalt molybdate and nickel sulfide are often used in these reactions.
Major Products:
Disulfides: Formed through oxidation reactions.
Sulfonic Acids: Another product of oxidation.
Thioethers: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
2-Cyclohexylethanethiol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Cyclohexylethanethiol involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with various biological molecules, such as proteins and enzymes, leading to changes in their structure and function. The compound can also participate in redox reactions, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
Cyclohexanethiol: Similar in structure but lacks the ethyl group present in 2-Cyclohexylethanethiol.
Ethanethiol: Contains an ethyl group but lacks the cyclohexyl group.
2-Cyclohexylethanol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness: this compound is unique due to the presence of both a cyclohexyl and an ethyl group attached to the thiol group. This combination imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications .
Propiedades
IUPAC Name |
2-cyclohexylethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16S/c9-7-6-8-4-2-1-3-5-8/h8-9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDGZCLTJURFAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611647 | |
| Record name | 2-Cyclohexylethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4379-01-5 | |
| Record name | 2-Cyclohexylethane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(acetylamino)-3-phenylacryloyl]alanine](/img/structure/B1655797.png)
![1,5-dimethyl-4-[[5-(4-nitrophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]amino]-2-phenylpyrazol-3-one](/img/structure/B1655799.png)
![(4Z)-2-(3-methylphenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B1655801.png)

![5-Oxobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1655803.png)
![4-(4-methoxyphenyl)-N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]oxane-4-carboxamide](/img/structure/B1655805.png)

![4-[(4E)-4-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide](/img/structure/B1655809.png)
![2-(3-methylanilino)-N-[(Z)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B1655810.png)


